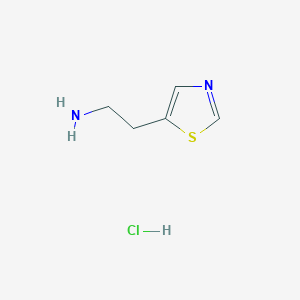

2-(Thiazol-5-yl)ethanamine hydrochloride

説明

Contextual Significance of Thiazole-Containing Molecules in Heterocyclic Chemistry

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of heterocyclic chemistry. researchgate.netwikipedia.orgnumberanalytics.com This structural motif is not merely an academic curiosity; it is a recurring feature in a multitude of biologically active compounds. researchgate.netnih.gov The presence of both a sulfur and a nitrogen atom within the ring imparts unique electronic properties, making thiazoles versatile participants in various chemical reactions. numberanalytics.com

The aromaticity of the thiazole ring contributes to its stability, while the heteroatoms provide sites for molecular interactions and further functionalization. wikipedia.orgnumberanalytics.com This has led to the incorporation of the thiazole nucleus into numerous pharmaceutical compounds, including antimicrobial, anti-inflammatory, and anticancer agents. nih.govnih.govresearchgate.net The ability of the thiazole structure to serve as a scaffold for diverse chemical modifications has cemented its importance in the ongoing quest for novel bioactive molecules. researchgate.netmdpi.com

Role of Ethanamine Scaffolds in Organic Synthesis

The ethanamine (or ethylamine) group is a fundamental building block in the field of organic synthesis. wikipedia.org As a primary amine, it readily participates in a wide array of chemical transformations, making it an invaluable component for constructing larger, more complex molecules. wikipedia.orgyoutube.com The nucleophilic nature of the amine allows for reactions such as acylation and alkylation, providing a straightforward means to introduce new functional groups and extend carbon chains. wikipedia.orgyoutube.com

In the context of 2-(thiazol-5-yl)ethanamine (B3029742) hydrochloride, the ethanamine side chain acts as a reactive handle. This allows for the thiazole core to be covalently linked to other molecular fragments, a crucial step in the generation of compound libraries for screening and lead optimization in drug discovery. enamine.net The flexibility and reactivity of the ethanamine scaffold make it a powerful tool for synthetic chemists aiming to create a diverse range of novel chemical structures.

Foundational Research Directions for 2-(Thiazol-5-yl)ethanamine Hydrochloride

The unique combination of a thiazole ring and an ethanamine side chain in this compound opens up several promising avenues for chemical research. A primary direction is its use as a precursor in the synthesis of novel, more elaborate thiazole derivatives. chemicalbook.comwikipedia.org Researchers are exploring its utility in creating compounds with potential applications in medicinal chemistry, particularly in the development of new antimicrobial and antifungal agents. researchgate.netnih.gov

Furthermore, the compound serves as a valuable starting material for creating libraries of molecules for high-throughput screening. enamine.net By systematically modifying the ethanamine group, chemists can generate a wide array of derivatives to be tested for various biological activities. nih.gov This approach accelerates the discovery of new lead compounds for drug development. The investigation into new synthetic methodologies involving this compound is also an active area of research, aiming to devise more efficient and versatile ways to incorporate the 2-(thiazol-5-yl)ethyl motif into larger molecular architectures. nih.gov

Structure

3D Structure of Parent

特性

CAS番号 |

1956340-93-4 |

|---|---|

分子式 |

C5H9ClN2S |

分子量 |

164.66 g/mol |

IUPAC名 |

2-(1,3-thiazol-5-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C5H8N2S.ClH/c6-2-1-5-3-7-4-8-5;/h3-4H,1-2,6H2;1H |

InChIキー |

IOAAIWQCCAHJIG-UHFFFAOYSA-N |

正規SMILES |

C1=C(SC=N1)CCN.Cl |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2 Thiazol 5 Yl Ethanamine Hydrochloride

Strategic Approaches to Thiazole (B1198619) Ring Construction

The formation of the thiazole ring is a critical step in the synthesis of 2-(thiazol-5-yl)ethanamine (B3029742) hydrochloride. Various methods have been developed to achieve this, with a focus on efficiency, regioselectivity, and the ability to introduce desired substituents.

Cyclization Reactions and Heterocyclic Formation (e.g., Hantzsch-type methods)

The Hantzsch thiazole synthesis is a classic and widely utilized method for the construction of the thiazole ring. chemhelpasap.comnih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com The process begins with an SN2 reaction, followed by an intramolecular attack of the nitrogen on the ketone carbonyl, leading to the formation of the thiazole ring after dehydration. chemhelpasap.com This method is known for its simplicity and generally high yields. chemhelpasap.com

Variations of the Hantzsch synthesis have been developed to improve its efficiency and environmental friendliness. For instance, a one-pot, multi-component procedure has been developed for the synthesis of new substituted Hantzsch thiazole derivatives. nih.gov This approach can be performed under conventional heating or ultrasonic irradiation, with the use of a reusable catalyst. nih.gov Another modification involves a catalyst-free heterocyclization reaction of α-chloroglycinates with thiobenzamides or thioureas, providing a straightforward route to valuable thiazole building blocks. researchgate.net

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Classic Hantzsch Synthesis | α-Haloketone, Thioamide | Simple, high-yielding | chemhelpasap.com |

| One-Pot Multi-component | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea (B124793), Substituted benzaldehydes | Green, reusable catalyst | nih.gov |

| Catalyst-Free Heterocyclization | α-Chloroglycinates, Thiobenzamides/Thioureas | Mild conditions, environmentally benign | researchgate.net |

Regioselective Synthesis of 5-Substituted Thiazoles

Achieving regioselectivity, particularly for the synthesis of 5-substituted thiazoles, is crucial for preparing compounds like 2-(thiazol-5-yl)ethanamine hydrochloride. Several modern synthetic strategies have been developed to control the position of substituents on the thiazole ring.

A mild, metal-free synthesis of 2,5-disubstituted thiazoles has been reported, starting from readily available N-substituted α-amino acids. bohrium.comacs.org This method proceeds through carboxylic acid activation with thionyl chloride, followed by intramolecular cyclization and in situ sulfoxide (B87167) deoxygenation to yield the target thiazoles in excellent yields. bohrium.comacs.org This approach offers a robust and scalable protocol that avoids the need for complex reagents. bohrium.comacs.org

Another approach involves the base-induced cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates, which provides an efficient route to 4,5-disubstituted thiazoles. organic-chemistry.org This method is noted for its simplicity and speed. organic-chemistry.org

Multi-component Reactions in Thiazole Synthesis

Multi-component reactions (MCRs) have gained significant attention in the synthesis of thiazole derivatives due to their efficiency and atom economy. nih.govbepls.com These reactions allow for the construction of complex molecules in a single step from three or more starting materials, often with high yields and reduced reaction times. iau.irmdpi.com

Several green and efficient room temperature MCRs have been reported for the synthesis of novel thiazole derivatives. acs.org For example, a one-pot, three-component reaction of aryl glyoxal, aryl thioamide, and pyrazolones in 1,1,1,3,3,3-hexafluoroisopropanol has been developed to produce a diverse set of hybrid molecules bearing thiazole and pyrazole moieties in good to excellent yields. acs.org Another example is the N-methyl imidazole (B134444) accelerated synthesis of thiazole derivatives from primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates under solvent-free conditions at room temperature. iau.ir

| Reaction Type | Components | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| One-Pot C–C, C–N, and C–S bond formation | Aryl glyoxal, Aryl thioamide, Pyrazolones | Room temperature, 1,1,1,3,3,3-hexafluoroisopropanol | Green, efficient | acs.org |

| Three-component reaction | Primary amines, Dialkyl acetylenedicarboxylates, Isothiocyanates | Room temperature, solvent-free, N-methyl imidazole | Rapid, good yield | iau.ir |

| Chemoenzymatic one-pot multicomponent synthesis | Secondary amines, Benzoyl isothiocyanate, Dimethyl but-2-ynedioate | Mild, enzyme-catalyzed | High yields | mdpi.com |

Installation of the Ethanamine Side Chain

Once the 5-substituted thiazole core is synthesized, the next critical step is the installation of the ethanamine side chain. This typically involves functionalizing the thiazole ring and then introducing the amine group through various chemical transformations.

Amine Functionalization Techniques on Thiazole Cores

Several methods can be employed to introduce an amine functional group onto a pre-existing thiazole core. One common strategy involves the synthesis of 2-aminothiazole (B372263) derivatives, which can then be further modified. For example, 2-aminothiazoles can be synthesized by reacting α-diazoketones with thiourea in the presence of PEG-400 at elevated temperatures. bepls.com

Another approach is the synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid phase. nih.gov This method begins with the reductive amination of a resin, followed by a dehydrative cyclization of a thiourea intermediate with an α-bromoketone to form the 2-amino-5-carboxylate thiazole resin. nih.gov The resulting resin can then be coupled with various amines. nih.gov

Reductive Amination Strategies

While direct reductive amination on the thiazole core to form 2-(thiazol-5-yl)ethanamine is not extensively detailed in the provided search results, this strategy is a plausible and common method for introducing amine functionalities in organic synthesis. This would typically involve a 5-acetylthiazole or a related carbonyl-containing intermediate. The carbonyl group can then be converted to the amine via reductive amination. This process involves the reaction of the ketone or aldehyde with ammonia or an amine to form an imine or enamine, which is then reduced to the corresponding amine.

The synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid phase starts with a reductive amination step on a 4-formyl-3-methoxy phenoxy resin, which highlights the applicability of this reaction type in the synthesis of functionalized thiazoles. nih.gov

Nucleophilic Substitution Routes to Ethanamines

Nucleophilic substitution reactions are a cornerstone in the synthesis of the 2-(thiazol-5-yl)ethanamine framework. A prevalent strategy is the Hantzsch thiazole synthesis, a classic method that constructs the thiazole ring itself. This typically involves the condensation reaction between an α-haloketone and a thioamide. For the target molecule, a suitable α-haloketone precursor bearing the protected ethanamine side chain is reacted with a simple thioamide like thioformamide.

Alternatively, functionalization of a pre-formed thiazole ring via nucleophilic substitution is a common and versatile approach. This can be achieved by:

Reaction of a halomethylthiazole: 5-(Chloromethyl)thiazole or 5-(bromomethyl)thiazole can be treated with a cyanide source, such as sodium or potassium cyanide, in a nucleophilic substitution reaction to form 5-(thiazolyl)acetonitrile. Subsequent reduction of the nitrile group, typically using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields the desired 2-(thiazol-5-yl)ethanamine.

Reaction with α-bromo ketones: The synthesis can also proceed by reacting an α-bromoketone derivative with various heterocyclic amines or thiosemicarbazones. nih.gov For instance, 2-bromo-1-(thiazol-5-yl)ethan-1-one can serve as a key intermediate, which is then reacted with a suitable nitrogen-containing nucleophile to build the ethanamine side chain. nih.gov

These routes leverage the electrophilic nature of carbon atoms adjacent to the thiazole ring or a carbonyl group, allowing for the introduction of the ethanamine moiety through the attack of a nitrogen-based nucleophile.

Salt Formation and Purification Methods for Hydrochloride Derivatives

The conversion of the free base, 2-(thiazol-5-yl)ethanamine, to its hydrochloride salt is a critical step for improving the compound's stability, crystallinity, and handling properties. This acid-base reaction is typically straightforward but requires careful control of conditions to ensure high purity and yield.

The general procedure involves dissolving the purified 2-(thiazol-5-yl)ethanamine free base in a suitable anhydrous organic solvent. A solution of hydrogen chloride (HCl) in an organic solvent, or gaseous HCl, is then added, usually dropwise, while stirring. The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.

The precipitate is then collected by filtration, washed with a small amount of the cold solvent to remove any residual impurities, and dried under vacuum. For higher purity, recrystallization from an appropriate solvent system is often employed. The choice of solvent is crucial for obtaining well-defined crystals and high recovery.

Table 1: Common Solvents and Conditions for Hydrochloride Salt Formation and Purification

| Solvent for Reaction | HCl Source | Purification Method | Key Considerations |

| Diethyl Ether | HCl in diethyl ether | Washing with cold ether | Ether is highly volatile and flammable; the salt often precipitates quickly. |

| Isopropanol (IPA) | HCl in isopropanol | Recrystallization from IPA/Ether | Good for controlled precipitation and obtaining crystalline material. |

| Ethanol (EtOH) | Concentrated HCl (aq.), followed by solvent removal | Recrystallization from EtOH | The presence of water may require subsequent drying steps. |

| Dioxane | HCl in dioxane | Trituration or recrystallization | Dioxane is a good solvent for the free base but can be difficult to remove. |

Green Chemistry Approaches in Thiazole-Ethanamine Synthesis

In recent years, significant efforts have been directed toward developing more environmentally benign synthetic routes for thiazole derivatives, aligning with the principles of green chemistry. nih.govbepls.com These methods aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency compared to traditional synthetic protocols. bepls.com

Key green chemistry techniques applicable to the synthesis of 2-(thiazol-5-yl)ethanamine and its precursors include:

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields in shorter time frames. bepls.com For example, the Hantzsch synthesis of the thiazole ring can be performed under microwave conditions, sometimes in the absence of a solvent or using green solvents like polyethylene glycol (PEG) or water. bepls.com

Ultrasonication: The use of ultrasonic waves can enhance chemical reactivity through acoustic cavitation. This technique has been successfully applied to the synthesis of thiazole derivatives, often providing excellent yields under mild conditions and in shorter reaction times.

Green Solvents and Catalysts: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or PEG is a central theme. bepls.com Furthermore, the development and use of reusable, eco-friendly catalysts, such as silica-supported acids or biodegradable catalysts, are gaining prominence. nih.gov

Table 2: Comparison of Conventional vs. Green Synthetic Methods for Thiazole Synthesis

| Parameter | Conventional Method | Microwave-Assisted Method | Ultrasonication Method |

| Heating | Oil bath, heating mantle | Dielectric heating | Acoustic cavitation |

| Reaction Time | Hours to days | Minutes to hours bepls.com | Minutes to hours |

| Solvent | Often toxic/hazardous (e.g., DMF, benzene) | Solvent-free or green solvents (e.g., PEG, water) bepls.com | Green solvents (e.g., ethanol, water) |

| Energy Efficiency | Low | High | High |

| Yields | Variable | Often higher yields bepls.com | Generally high yields |

Stereocontrolled Synthesis of Chiral Ethanamine Derivatives

The synthesis of specific stereoisomers of 2-(thiazol-5-yl)ethanamine derivatives, where a chiral center is present on the ethanamine side chain (e.g., at the α- or β-position), requires advanced asymmetric synthesis techniques. While direct asymmetric synthesis of the title compound is not widely reported, established methods for creating chiral amines can be adapted. nih.gov

Potential strategies for achieving stereocontrol include:

Asymmetric Hydrogenation: A key approach involves the asymmetric hydrogenation of a prochiral precursor, such as an imine or enamine, using a transition metal catalyst complexed with a chiral ligand. nih.gov This method is one of the most powerful for synthesizing chiral amines with high enantiomeric excess.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct a subsequent reaction stereoselectively. After the desired stereocenter is created, the auxiliary is removed. For instance, a chiral auxiliary could be attached to an acyl precursor of the ethanamine side chain to control the stereoselective introduction of the amino group.

Biocatalysis: Enzymes, such as transaminases or dehydrogenases, can be employed to catalyze the stereoselective synthesis of chiral amines. mdpi.com For example, a keto-acid precursor could be converted to a chiral amino acid derivative via reductive amination using an appropriate enzyme. mdpi.com

Resolution of Racemates: A racemic mixture of the ethanamine derivative can be separated into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent (like tartaric acid), which can then be separated by crystallization, followed by liberation of the enantiomerically pure amine.

These methods are crucial for the development of enantiopure compounds, which is often a requirement for pharmaceutical applications where different enantiomers may exhibit vastly different biological activities.

Chemical Transformations and Mechanistic Insights of 2 Thiazol 5 Yl Ethanamine Hydrochloride

Reactivity of the Thiazole (B1198619) Heterocycle

The thiazole ring exhibits a rich and complex reactivity profile, engaging in electrophilic and nucleophilic substitution reactions, as well as ring-opening and rearrangement pathways. numberanalytics.com The presence of the sulfur atom generally enhances the electron density of the ring, while the nitrogen atom influences the regioselectivity of these reactions. numberanalytics.com

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring is susceptible to electrophilic aromatic substitution, with the position of attack being highly dependent on the directing effects of the ring's heteroatoms and any existing substituents. pharmaguideline.com In the case of 2-(thiazol-5-yl)ethanamine (B3029742), the ethylamine (B1201723) substituent at the C5 position influences the regioselectivity of these reactions.

Generally, electrophilic substitution on the thiazole ring preferentially occurs at the C5 position due to the directing influence of the nitrogen atom. numberanalytics.com However, since this position is already occupied in 2-(thiazol-5-yl)ethanamine, electrophilic attack will be directed to other available positions, primarily C2 and C4. The presence of an electron-donating group at the C2 position can further facilitate electrophilic attack at the C5 position. pharmaguideline.com

Common electrophilic substitution reactions for thiazoles include:

Halogenation: Thiazoles can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com

Nitration: The introduction of a nitro group can be achieved with a mixture of nitric and sulfuric acids. numberanalytics.com

Friedel-Crafts Acylation: This reaction can occur in the presence of a Lewis acid catalyst. numberanalytics.com

Mercuration: Thiazoles can undergo mercuration in the presence of mercury acetate, with a general preference for C5 > C4 > C2. pharmaguideline.com

Nucleophilic Attack on the Thiazole System

While less common than electrophilic substitution, nucleophilic attack on the thiazole ring can occur, particularly at the C2 position, which is the most electron-deficient. pharmaguideline.com The presence of a good leaving group on the ring is often necessary for nucleophilic aromatic substitution (SNAr) reactions to proceed. numberanalytics.com Quaternization of the ring nitrogen increases the acidity of the C2-hydrogen, making it more susceptible to deprotonation by strong bases like organolithium compounds, thereby facilitating nucleophilic attack at this position. pharmaguideline.com

Ring-Opening and Rearrangement Pathways

Under certain conditions, the thiazole ring can undergo ring-opening and rearrangement reactions. For instance, reduction with Raney nickel can lead to desulfurization and subsequent degradation of the ring. pharmaguideline.com Computational studies using Density Functional Theory (DFT) have shown that the bioactivation of the thiazole ring, which can lead to ring-opening, is influenced by substituents on the ring. researchgate.netnih.gov Thiazoles with electron-donating substituents tend to undergo direct ring-opening, while those with electron-withdrawing groups may proceed through an indirect pathway involving intermediate formation. researchgate.netnih.gov

Some thiazole derivatives can also participate in cycloaddition reactions, such as Diels-Alder reactions, although this typically requires high temperatures due to the aromatic stability of the thiazole ring. wikipedia.org

Influence of Substituents on Thiazole Ring Reactivity

Substituents on the thiazole ring play a crucial role in modulating its reactivity. pharmaguideline.com Electron-donating groups, such as alkyl or amino groups, increase the electron density of the ring, making it more susceptible to electrophilic attack. pharmaguideline.com Conversely, electron-withdrawing groups decrease the ring's electron density, making it more reactive towards nucleophiles.

For example, a methyl group at the C5 position, as seen in the comparison between the drugs sudoxicam (B611048) and meloxicam, can significantly impact the metabolic activation and potential toxicity of the thiazole ring. researchgate.netnih.gov Similarly, the presence of an amino group at the C2 position, as in 2-aminothiazole (B372263) derivatives, directs electrophilic substitution to the C5 position. nih.gov

Reactions of the Primary Ethanamine Moiety

The primary amine group of the ethanamine side chain is a key center of reactivity in 2-(thiazol-5-yl)ethanamine hydrochloride, primarily exhibiting nucleophilic character.

Nucleophilic Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in a variety of reactions. semanticscholar.orgnih.gov These reactions are fundamental in the synthesis of a wide range of derivatives with diverse applications.

Key reactions involving the nucleophilic amine group include:

Acylation: The amine group readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. nih.govnih.gov This reaction is often carried out in the presence of a base to neutralize the acid byproduct. nih.gov

Alkylation: The amine can be alkylated by reaction with alkyl halides, leading to the formation of secondary and tertiary amines. nih.gov

Schiff Base Formation: The primary amine can condense with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov

Amide Bond Formation: The amine group can participate in amide bond formation with carboxylic acids, often facilitated by coupling agents. nih.gov This is a common strategy in the synthesis of various biologically active molecules. researchgate.net

The nucleophilicity of the primary amine in histamine (B1213489), a related compound with a primary amino group, is demonstrably stronger than that of the imidazole (B134444) ring, highlighting the significant reactivity of this functional group. semanticscholar.org

Table 1: Summary of Reactions of this compound

| Reaction Type | Reagent/Conditions | Product Type |

|---|---|---|

| Thiazole Ring Reactions | ||

| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Halogenated Thiazole |

| Electrophilic Nitration | Nitric Acid/Sulfuric Acid | Nitrated Thiazole |

| Friedel-Crafts Acylation | Lewis Acid Catalyst | Acylated Thiazole |

| Nucleophilic Substitution | Organolithium Compounds | C2-Substituted Thiazole |

| Ring Opening | Raney Nickel | Desulfurized Product |

| Ethanamine Moiety Reactions | ||

| Acylation | Acid Chlorides/Anhydrides | Amide |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |

| Schiff Base Formation | Aldehydes/Ketones | Imine (Schiff Base) |

| Amide Bond Formation | Carboxylic Acids/Coupling Agents | Amide |

Acylation Reactions (Amide Formation)

The primary amine of this compound is a nucleophilic center that readily undergoes acylation to form stable amide derivatives. This transformation is a cornerstone in the derivatization of this compound, allowing for the introduction of a wide array of functional groups that can modulate its physicochemical and biological properties.

The reaction typically proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. In the case of an acid chloride, this is followed by the elimination of a chloride ion and a proton to yield the corresponding N-acyl-2-(thiazol-5-yl)ethanamine. The use of a base is often required to neutralize the hydrogen chloride that is formed, driving the reaction to completion. For instance, the reaction of 2-aminothiazole derivatives with chloroacetyl chloride in the presence of a base like potassium carbonate affords the chloroacetamide derivatives. nih.gov Similarly, acylation can be achieved with acid anhydrides, often without the need for a strong base, as the leaving group is a carboxylate anion, which is less basic than a chloride ion. nih.gov

A variety of acylating agents can be employed, leading to a diverse set of amide products. These reactions are generally high-yielding and can be carried out under mild conditions. The resulting amides are often crystalline solids, which facilitates their purification by recrystallization.

Table 1: Examples of Acylation Reactions

| Acylating Agent | Product | Reaction Conditions |

|---|---|---|

| Acetyl Chloride | N-(2-(Thiazol-5-yl)ethyl)acetamide | Base (e.g., triethylamine), aprotic solvent |

| Benzoyl Chloride | N-(2-(Thiazol-5-yl)ethyl)benzamide | Base (e.g., pyridine), aprotic solvent |

| Acetic Anhydride | N-(2-(Thiazol-5-yl)ethyl)acetamide | Neat or in a polar solvent |

Alkylation Reactions

The primary amine of 2-(thiazol-5-yl)ethanamine can also undergo alkylation reactions, leading to the formation of secondary and tertiary amines. These reactions involve the nucleophilic attack of the amine on an alkyl halide or another suitable alkylating agent. However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of a mixture of products (primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts).

To achieve selective mono-alkylation, reductive amination is a more controlled and widely used method. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This two-step, one-pot procedure offers greater control over the reaction and generally provides higher yields of the mono-alkylated product.

Alkylation can also be performed on related systems, such as the N-alkylation of benzimidazole (B57391) derivatives with iodoethane (B44018) in the presence of a base like potassium hydroxide. nih.gov This highlights the general reactivity of N-H bonds in heterocyclic systems towards alkylating agents.

Condensation Reactions with Carbonyl Compounds

The primary amine of 2-(thiazol-5-yl)ethanamine readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgyoutube.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration of the carbinolamine, facilitated by the acid catalyst, yields the C=N double bond of the imine. libretexts.orglibretexts.org

The formation of imines is a reversible process, and the equilibrium can be shifted towards the product by removing the water formed during the reaction, for example, by azeotropic distillation or the use of a dehydrating agent. wikipedia.org The stability of the resulting imine depends on the structure of the carbonyl compound and the amine. Imines derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes.

This reaction is of significant importance as the resulting imines can be valuable intermediates for further synthetic transformations. For instance, the C=N double bond can be reduced to form secondary amines, as mentioned in the context of reductive amination.

Table 2: Condensation Reactions with Carbonyls

| Carbonyl Compound | Intermediate | Final Product (after reduction) |

|---|---|---|

| Benzaldehyde | N-(Phenylmethylene)-2-(thiazol-5-yl)ethanamine | N-Benzyl-2-(thiazol-5-yl)ethanamine |

| Acetone | N-(Propan-2-ylidene)-2-(thiazol-5-yl)ethanamine | N-Isopropyl-2-(thiazol-5-yl)ethanamine |

| Cyclohexanone | N-(Cyclohexylidene)-2-(thiazol-5-yl)ethanamine | N-Cyclohexyl-2-(thiazol-5-yl)ethanamine |

Transformations Involving the Thiazole-Ethanamine Linker

Modification of the Ethylene (B1197577) Bridge

The ethylene bridge connecting the thiazole ring and the amine group is generally stable. However, under specific conditions, it can be a site for chemical modification. While direct functionalization of the ethylene bridge of 2-(thiazol-5-yl)ethanamine is not widely reported, analogous reactions on similar phenethylamine (B48288) derivatives suggest potential transformations. mdpi.com For instance, catalytic oxidation could potentially introduce a hydroxyl group or a ketone functionality on the bridge, although this would likely compete with oxidation of the thiazole ring or the amine group.

More controlled modifications often involve starting from precursors where the ethylene bridge is already functionalized. For example, the synthesis could start from a thiazole derivative with a keto group in the side chain, which could then be reduced to a hydroxyl group or converted to other functionalities.

Oxidation and Reduction Pathways of the Compound

The thiazole ring and the ethanamine side chain both possess sites that can undergo oxidation and reduction.

Oxidation:

The thiazole ring is susceptible to oxidation, particularly at the sulfur atom, which can be oxidized to a sulfoxide (B87167) or a sulfone. wikipedia.org However, the thiazole ring is generally resistant to oxidation by nitric acid. slideshare.net Stronger oxidizing agents like potassium permanganate (B83412) can lead to ring opening. slideshare.net The nitrogen atom can also be oxidized to an N-oxide using reagents like m-chloroperoxybenzoic acid (mCPBA). wikipedia.org In some thiazole-containing systems, oxidation with manganese dioxide (MnO2) can be used to convert thiazolines to thiazoles. researchgate.net

The primary amine of the ethanamine side chain can be oxidized, though this is less common than its nucleophilic reactions. Peroxidases can catalyze the oxidation of phenylethylamines, leading to the generation of reactive oxygen species. nih.gov

Reduction:

The thiazole ring is generally resistant to many reducing agents. youtube.com Catalytic hydrogenation over platinum or reduction with metals in hydrochloric acid typically does not affect the thiazole ring. pharmaguideline.com However, strong reducing agents like Raney nickel can cause desulfurization and subsequent degradation of the ring. pharmaguideline.comyoutube.com

The primary amine itself is already in a reduced state. However, as mentioned earlier, imines formed from the condensation of the amine with carbonyls can be readily reduced to secondary amines using reducing agents like sodium borohydride.

Table 3: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent | Affected Moiety | Product Type |

|---|---|---|---|

| Oxidation | mCPBA | Thiazole Nitrogen | Thiazole N-oxide wikipedia.org |

| Oxidation | Peroxides | Thiazole Sulfur | Thiazole sulfoxide/sulfone wikipedia.org |

| Oxidation | Potassium Permanganate | Thiazole Ring | Ring-opened products slideshare.net |

| Reduction | Raney Nickel | Thiazole Ring | Desulfurized, degraded products youtube.compharmaguideline.com |

| Reduction | Sodium Borohydride | Imine (from condensation) | Secondary Amine |

Design and Synthesis of Analogues and Derivatives of 2 Thiazol 5 Yl Ethanamine Hydrochloride

Systematic Modification of the Thiazole (B1198619) Ring System

The thiazole ring is a versatile heterocyclic scaffold found in many synthetic and natural products, including a number of approved drugs. nih.gov Its reactivity allows for various modifications, making it a prime target for analog design. nih.gov Strategies for its modification include altering substituents at key positions, replacing the entire ring with a bioisosteric equivalent, or incorporating it into a larger, fused ring system.

The C-2 and C-4 positions of the thiazole ring are common sites for substitution, significantly influencing the molecule's properties. The classic Hantzsch thiazole synthesis, involving the cyclization of α-halocarbonyl compounds with a thioamide, is a foundational method for creating substituted thiazoles. researchgate.net This approach allows for the introduction of a wide variety of substituents at both the C-2 and C-4 positions by selecting the appropriate starting materials. dergipark.org.tr

Research has demonstrated the synthesis of numerous 2,4-disubstituted thiazole derivatives. For instance, condensing ethyl bromopyruvate with thioamides can yield 2,4-disubstituted thiazoles. nih.gov Further modifications can be made; for example, 4-(Adamantan-1-yl)thiazol-2-amine, synthesized from 1-adamantyl bromomethyl ketone and thiourea (B124793), can be reacted with various aromatic aldehydes to introduce diversity at the 2-amino group. nih.gov The nature of these substituents is critical for biological activity. Structure-activity relationship (SAR) studies have shown that the presence of specific groups, such as a 4-chlorophenyl substituent, can enhance activity. nih.gov Similarly, amide-linked phenyl groups at the C-2 position have been found to be beneficial in certain contexts. nih.gov

The synthesis of 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates can be achieved through the α-halogenation of β-keto esters followed by cyclization with thiourea. organic-chemistry.org This highlights the adaptability of synthetic routes to generate a library of compounds with diverse C-2 and C-4 substituents for biological screening.

Table 1: Examples of Synthesized Thiazole Derivatives with C-2 and C-4 Substitutions

| Compound | C-2 Substituent | C-4 Substituent | Synthetic Precursors | Reference |

|---|---|---|---|---|

| 4-(Adamantan-1-yl)thiazol-2-amine | Amino | Adamantan-1-yl | 1-Adamantyl bromomethyl ketone, Thiourea | nih.gov |

| 2,4-Disubstituted Thiazoles | Varied (from thioamide) | Varied (from ethyl bromopyruvate) | Ethyl bromopyruvate, Thioamides | nih.gov |

| N-(4-(2-Chlorophenyl)thiazol-2-yl)benzamide | Benzamido | 2-Chlorophenyl | N/A | acs.org |

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design. researchgate.net The thiazole ring can be replaced by other five-membered heterocycles like 1,3,4-thiadiazole (B1197879) or 1,2,4-oxadiazole (B8745197) to create analogues with potentially improved properties. nih.gov 1,3,4-Thiadiazole, for example, is considered a bioisostere of thiazole and its mesoionic character may allow for better penetration of cellular membranes. tandfonline.com This substitution can lead to compounds with similar biological profiles. nih.gov

The synthesis of these bioisosteres often involves cyclization reactions. For instance, 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole derivatives can be synthesized from a common acid hydrazide intermediate. nih.gov Oxidative cyclization or reaction with a coupling agent can yield the oxadiazole, while sulfur-based reagents like phosphorus pentasulfide can be used to form the thiadiazole ring. nih.gov Similarly, 1,2,4-oxadiazole rings can be synthesized from amidoximes and acylating agents. The choice of bioisostere can be critical; for example, the electron-withdrawing effect of the 1,2,4-oxadiazole ring is more pronounced through its C-5 position than its C-3 position. nih.gov

Researchers have synthesized and evaluated compounds where a thiazole ring was replaced with a thiadiazole or oxadiazole. tandfonline.comresearchgate.net In one study, replacing a thiadiazole ring with a thiazole ring was explored to investigate its effect on c-Met kinase inhibition, demonstrating that such modifications can fine-tune interactions with biological targets. tandfonline.com

Table 2: Bioisosteric Replacements for the Thiazole Ring

| Original Ring | Bioisosteric Replacement | Key Properties/Rationale | Synthetic Precursors (Example) | Reference |

|---|---|---|---|---|

| Thiazole | 1,3,4-Thiadiazole | Improved liposolubility, ability to cross cell membranes. tandfonline.com | Acid hydrazides, Phosphorus pentasulfide | nih.gov |

| Thiazole | 1,3,4-Oxadiazole | Favorable metabolic profile, hydrogen bond formation. nih.gov | Acid hydrazides, Ethylorthoformate | nih.gov |

Fusing the thiazole ring with other cyclic structures creates rigid, bicyclic, or polycyclic systems that can orient substituents in specific spatial arrangements, potentially enhancing binding to a biological target. The synthesis of fused-thiazole derivatives is an active area of research for discovering new lead compounds. nih.gov

A common strategy involves reacting a substrate containing both a nucleophilic group and an electrophilic center with a thiazole precursor. For example, the reaction of epoxy ketones with thiourea derivatives in acetic acid can produce fused thiazole compounds in high yields. nih.govacs.org This methodology has been applied to various natural products and approved drugs to generate libraries of bioactive compounds. nih.gov Another approach is the one-pot, three-component reaction of a thiourea, an α-haloketone, and a dialkyl acetylenedicarboxylate (B1228247) to efficiently synthesize 5H-thiazolo[3,2-a]pyrimidine derivatives. mdpi.com This method is often more efficient than a two-step process. mdpi.com These fused systems have shown promise as potent antineoplastic and antibacterial agents. acs.org

Table 3: Examples of Fused Thiazole Ring Systems

| Fused System | Synthetic Method | Starting Materials | Reference |

|---|---|---|---|

| Thiazole-fused Bisnoralcohol | Reaction of epoxyketone with thiourea derivatives | Bisnoralcohol-derived epoxyketone, Substituted thioureas | acs.org |

| 5H-thiazolo[3,2-a]pyrimidine | One-pot, three-component reaction | Thiourea, α-haloketone, Dialkyl acetylenedicarboxylate | mdpi.com |

Functional Group Manipulation on the Ethanamine Side Chain

The ethanamine side chain of 2-(thiazol-5-yl)ethanamine (B3029742) is analogous to the side chains of important biogenic amines like dopamine (B1211576) and norepinephrine, which consist of a phenyl ring connected to an ethylamine (B1201723) chain. wikipedia.orgwikipedia.org This side chain is crucial for interaction with many biological targets, and its manipulation is a key strategy for modifying a compound's activity.

Modification of the terminal amine group is a common strategy in medicinal chemistry. Converting the primary amine of the ethanamine side chain to a secondary or tertiary amine by introducing alkyl, aryl, or other functional groups can significantly alter a molecule's basicity, lipophilicity, and hydrogen bonding capacity. These changes can, in turn, affect receptor binding and metabolic stability.

The synthesis of N-substituted derivatives can be achieved through standard organic chemistry reactions such as reductive amination of an appropriate aldehyde or ketone with the primary amine, or direct N-alkylation. For instance, N-acylated 2-aminothiazoles have been synthesized by reacting 2-aminothiazoles with acid chlorides. nih.gov While this applies to an amino group on the thiazole ring, similar principles apply to the ethanamine side chain. Studies on thiazole derivatives have explored a range of N-substitutions, including N-allyl and N-propargyl groups, which were introduced onto a thiazolidinone nitrogen. acs.org The synthesis of N-(5-substituted thiazol-2-yl) propanamides demonstrates the introduction of more complex amide functionalities to an amine group attached to the thiazole core. rsc.org

Table 4: Potential N-Substitution Patterns on the Ethanamine Side Chain

| Amine Type | General Substitution | Potential Synthetic Route | Expected Property Change |

|---|---|---|---|

| Secondary Amine | N-alkyl, N-aryl | Reductive amination with an aldehyde/ketone | Increase in lipophilicity, altered basicity |

| Tertiary Amine | N,N-dialkyl | Reductive amination or direct alkylation | Further increase in lipophilicity, loss of H-bond donor capability |

Altering the length of the linker between the thiazole ring and the terminal amine group can impact the molecule's conformational flexibility and its ability to span the distance between binding pockets in a target protein. Shortening the chain to a methylamine (B109427) or elongating it to a propylamine (B44156) or longer chain can be explored.

Synthesis of these analogues would require different starting materials or multi-step sequences. For instance, a shorter aminomethyl analogue could be synthesized from a 5-formylthiazole derivative via reductive amination. Chain elongation can be more complex. One biological example of ethyl side chain formation is the biosynthesis of the antibiotic thienamycin, where two sequential methylations build the ethyl group. nih.gov In the laboratory, a homologated chain could be synthesized by, for example, converting a 5-carboxaldehyde thiazole to a 5-cyanomethylthiazole, followed by reduction of the nitrile to the amine, yielding a propanamine derivative. Conversely, starting with a 5-acetylthiazole and performing a Schmidt or Beckmann rearrangement could be a route to an N-acetylated aminomethylthiazole, which could then be hydrolyzed to the aminomethyl derivative. These modifications to the linker length are fundamental in probing the spatial requirements of the target binding site. nih.gov

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry has become a cornerstone in the efficient synthesis of large, diverse libraries of compounds for drug discovery and other applications. wikipedia.org This approach is particularly valuable for creating analogues and derivatives of scaffolds like 2-(thiazol-5-yl)ethanamine, allowing for the systematic exploration of structure-activity relationships. Both solid-phase and solution-phase synthesis strategies have been effectively employed to generate libraries of thiazole-containing compounds. mdpi.comnih.gov

Solid-phase synthesis offers significant advantages, including the simplification of purification processes through washing steps, which can reduce synthesis time and enable the rapid production of numerous compounds. mdpi.comrsc.org This methodology has been successfully applied to the creation of various heterocyclic compound libraries, including those based on the thiazole core. mdpi.comresearchgate.net For instance, a facile solid-phase synthesis method was developed to create a library of 57 thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives. mdpi.comnih.gov This multi-step synthesis demonstrated high yields, ranging from 65–97% for each step. mdpi.comnih.gov

A key aspect of combinatorial library design is the ability to introduce multiple points of diversity. In one example of solid-phase synthesis, a 2,4,5-trisubstituted thiazole library was generated. nih.gov The synthetic route commenced with the creation of a core 2,4-diamino(thiazol-5-yl)-substituted phenylmethanone resin. nih.gov This core was then diversified by introducing various building blocks, such as amines, alkyl halides, and acid chlorides, at different positions on the thiazole ring. nih.gov

Solution-phase parallel synthesis provides another powerful avenue for generating thiazole derivative libraries. nih.gov This approach can be fully automated, from the reaction to the work-up and isolation of the final compounds, leading to good yields and high purities without extensive purification. nih.gov One study detailed the solution-phase synthesis of a thiazoyl-substituted indolyl library, utilizing a Suzuki cross-coupling reaction to connect the thiazole and indole (B1671886) moieties. electronicsandbooks.com This strategy allowed for the introduction of diversity into the thiazole portion of the molecules. electronicsandbooks.com

The generation of combinatorial libraries often involves strategic reaction planning to maximize diversity. For example, a library of oxazol-thiazole bis-heterocycles was synthesized using a combination of solution and solid-phase parallel synthesis. nih.gov Diversity in the oxazole (B20620) component was achieved by using a variety of amino acids, while the thiazole portion was varied using different haloketones. nih.gov

The table below summarizes examples of combinatorial approaches used to generate libraries of thiazole derivatives, highlighting the synthetic strategy and the diversity introduced.

| Library Type | Synthetic Approach | Points of Diversity | Number of Compounds | Key Reactions |

| Thiazolo[4,5-d]pyrimidin-7(6H)-ones | Solid-Phase Synthesis | 3 | 57 | Thorpe–Ziegler reaction, Cyclization |

| 2,4,5-Trisubstituted Thiazoles | Solid-Phase Parallel Synthesis | 3 | - | Cyclization with a carbamimidothioate linker |

| Thiazolo[4,5-d]pyrimidine derivatives | Solid-Phase Synthesis | - | 36 | Thorpe–Ziegler reaction, Direct amination |

| Thiazoyl-Substituted Indoles | Solution-Phase Parallel Synthesis | - | - | Suzuki cross-coupling |

| 2-Aminothiazoles | Solution-Phase Parallel Synthesis | - | - | Automated reaction, work-up, and isolation |

| Oxazol-Thiazole Bis-heterocycles | Solution and Solid-Phase Parallel Synthesis | 2 | - | Coupling and cyclodehydration, Thiazole formation with Fmoc-isothiocyanate |

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 2-(Thiazol-5-yl)ethanamine (B3029742) hydrochloride, a combination of one-dimensional and multi-dimensional NMR techniques provides definitive structural proof.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton. In the hydrochloride salt form, the amine group is protonated to an ammonium (B1175870) group (-NH₃⁺). The expected chemical shifts are influenced by the aromatic, electron-withdrawing nature of the thiazole (B1198619) ring and the electronegativity of the nitrogen and sulfur heteroatoms.

The key proton signals are anticipated as follows:

Thiazole Protons (H-2 and H-4): The protons on the thiazole ring are expected to appear at the most downfield region of the spectrum due to the aromaticity and the influence of the adjacent sulfur and nitrogen atoms. The proton at the C-2 position (between S and N) is typically the most deshielded, followed by the proton at the C-4 position.

Ethanamine Protons (-CH₂-CH₂-): The two methylene groups of the ethyl chain will appear as distinct signals, likely triplets, due to coupling with each other. The methylene group directly attached to the thiazole ring (Cα-H₂) will be more deshielded than the methylene group adjacent to the ammonium group (Cβ-H₂). The protons of the ammonium group (-NH₃⁺) often appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shift Assignments

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Notes |

|---|---|---|---|

| H-2 (Thiazole) | ~8.8 - 9.0 | Singlet (s) | Most deshielded proton due to proximity to both S and N atoms. |

| H-4 (Thiazole) | ~7.6 - 7.8 | Singlet (s) | Aromatic proton adjacent to the sulfur atom. |

| -CH₂- (adjacent to NH₃⁺) | ~3.3 - 3.5 | Triplet (t) | Couples with the adjacent -CH₂- group. |

| -CH₂- (adjacent to thiazole) | ~3.1 - 3.3 | Triplet (t) | Couples with the adjacent -CH₂- group; deshielded by the ring. |

| -NH₃⁺ | Variable (~8.0 - 8.5) | Broad Singlet (br s) | Chemical shift and appearance can vary with solvent and concentration. |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The spectrum for 2-(Thiazol-5-yl)ethanamine hydrochloride would be expected to show five distinct signals corresponding to the five carbon atoms in the molecule.

Thiazole Carbons: The carbons within the thiazole ring (C-2, C-4, C-5) are expected in the aromatic region (typically 110-160 ppm). The C-2 carbon, situated between two heteroatoms, is the most deshielded. The C-5 carbon, bearing the ethylamine (B1201723) substituent, and the C-4 carbon will have distinct chemical shifts.

Ethanamine Carbons: The two aliphatic carbons of the side chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-2 (Thiazole) | ~150 - 155 | Carbon between N and S; most deshielded. |

| C-4 (Thiazole) | ~140 - 145 | Aromatic CH carbon. |

| C-5 (Thiazole) | ~125 - 130 | Substituted aromatic carbon. |

| -CH₂- (adjacent to NH₃⁺) | ~40 - 45 | Aliphatic carbon adjacent to the ammonium group. |

| -CH₂- (adjacent to thiazole) | ~25 - 30 | Aliphatic carbon adjacent to the thiazole ring. |

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu A key correlation would be observed between the two methylene groups of the ethanamine side chain, confirming their adjacent relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would correlate the proton signal at ~3.1-3.3 ppm with the carbon signal at ~25-30 ppm, and the proton signal at ~3.3-3.5 ppm with the carbon signal at ~40-45 ppm, confirming the assignments for the ethyl chain.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is an essential technique for determining the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z) of the parent ion. For this compound, the analysis would be performed on the free base (C₅H₈N₂S).

Molecular Formula: C₅H₈N₂S

Calculated Exact Mass: 128.0408 Da

An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) would confirm the molecular formula, ruling out other potential formulas with the same nominal mass.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would display characteristic bands for the thiazole ring and the protonated amine side chain.

Table 3: Characteristic FT-IR Vibrational Modes

| Frequency Range (cm⁻¹) | Vibration | Functional Group / Moiety |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Thiazole ring) |

| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |

| 3000 - 2700 | N-H Stretch (broad) | Ammonium salt (-NH₃⁺) |

| ~1600 | N-H Bend | Ammonium salt (-NH₃⁺) |

| 1550 - 1450 | C=N and C=C Stretch | Thiazole ring |

| 800 - 600 | C-S Stretch | Thiazole ring |

The broad absorption from the N-H stretching of the ammonium salt is a particularly prominent and diagnostic feature. The combination of aromatic C-H stretches and ring vibrations confirms the presence of the thiazole moiety. mdpi.com

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique would provide definitive information on:

Molecular Confirmation: Unambiguous confirmation of the atomic connectivity.

Bond Lengths and Angles: Precise measurement of all bond lengths (e.g., C-S, C-N, C-C) and angles, offering insight into the electronic structure and hybridization.

Conformation: The preferred spatial arrangement (conformation) of the ethanamine side chain relative to the thiazole ring.

Crystal Packing and Intermolecular Interactions: It would reveal how the molecules are arranged in the crystal lattice. Crucially, it would show the hydrogen bonding network between the ammonium (-NH₃⁺) group of one molecule and the chloride counter-ions (Cl⁻), as well as potential interactions with the nitrogen atom of the thiazole ring of adjacent molecules. These interactions are fundamental to the stability and physical properties of the crystalline solid.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of the constituent elements within a chemical compound. This process is crucial for validating the empirical formula of a newly synthesized or characterized substance, such as this compound. The empirical formula represents the simplest whole-number ratio of atoms of each element present in a compound. By comparing the experimentally determined elemental composition with the theoretical percentages calculated from the proposed molecular formula, researchers can confirm the compound's stoichiometry and purity.

For this compound, with a molecular formula of C₅H₉ClN₂S, the theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and sulfur (S). These theoretical values serve as a benchmark against which experimental results are compared.

Theoretical Elemental Composition

The expected mass percentages of each element in this compound are derived from its molecular formula and the atomic weights of its constituent atoms.

A scientific publication detailing the synthesis of a series of related thiazole derivatives reported that the elemental analyses for their compounds were within ±0.4% of the theoretical values, a common criterion for confirming the purity and proposed structure of a compound. nih.gov However, specific experimental data for this compound was not provided in the surveyed literature.

Research Findings and Significance

The validation of the empirical formula through elemental analysis is a critical step in the characterization of any novel compound. This technique provides foundational data that, in conjunction with spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), contributes to the unambiguous structural elucidation of the molecule.

The process involves combusting a small, precisely weighed sample of the compound in a controlled environment. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to determine the mass of each element present in the original sample. For halogenated compounds like the hydrochloride salt, specific analytical methods are employed to quantify the chlorine content. The sulfur content is similarly determined through specialized analytical procedures.

The close agreement between the experimentally found elemental percentages and the calculated theoretical values would provide strong evidence for the assigned molecular formula of C₅H₉ClN₂S for this compound, thereby confirming its elemental integrity and purity.

Computational Chemistry and Molecular Modeling of 2 Thiazol 5 Yl Ethanamine Hydrochloride

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to elucidate the fundamental properties of a molecule from first principles. These calculations provide a detailed understanding of the molecule's geometry, electronic structure, and vibrational modes. mgesjournals.com

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in 2-(Thiazol-5-yl)ethanamine (B3029742) hydrochloride by finding the minimum energy on the potential energy surface. mgesjournals.com The process involves optimizing bond lengths, bond angles, and dihedral angles.

Conformational analysis reveals the different spatial arrangements (conformers) of the molecule and their relative energies. For 2-(Thiazol-5-yl)ethanamine, the flexibility of the ethylamine (B1201723) side chain is of particular interest. The orientation of this side chain relative to the thiazole (B1198619) ring is defined by key dihedral angles. Studies on similar thiazole-containing amino acids suggest that specific conformations are often stabilized by intramolecular hydrogen bonds, such as an N-H···N interaction between the amine group and the thiazole nitrogen. nih.gov A potential energy surface scan can identify the global minimum energy conformer and the energy barriers between different conformations. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for 2-(Thiazol-5-yl)ethanamine cation (Calculated using DFT)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | S1-C2 | 1.73 Å |

| Bond Length | C2-N3 | 1.31 Å |

| Bond Length | N3-C4 | 1.38 Å |

| Bond Length | C4-C5 | 1.37 Å |

| Bond Length | C5-S1 | 1.72 Å |

| Bond Length | C5-C6 (Ethyl) | 1.51 Å |

| Bond Length | C6-C7 (Ethyl) | 1.53 Å |

| Bond Length | C7-N (Amine) | 1.48 Å |

| Bond Angle | C5-S1-C2 | 91.5° |

| Bond Angle | S1-C2-N3 | 115.0° |

| Bond Angle | C4-C5-C6 | 128.5° |

| Dihedral Angle | C4-C5-C6-C7 | -95.0° |

The electronic properties of a molecule are crucial for understanding its reactivity and interaction with other molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate the molecule's ability to donate and accept electrons, respectively. mgesjournals.com The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mgesjournals.com For thiazole derivatives, the HOMO is often located on the thiazole ring and the amine group, while the LUMO can be distributed across the ring system. mgesjournals.com

Table 2: Hypothetical Calculated Electronic Properties of 2-(Thiazol-5-yl)ethanamine cation

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | 6.3 eV |

| Dipole Moment | 3.5 D |

Theoretical vibrational analysis via DFT is used to predict the infrared (IR) and Raman spectra of a molecule. mgesjournals.com The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and wagging of functional groups. mgesjournals.com By comparing these theoretical spectra with experimental data obtained from techniques like FTIR spectroscopy, the molecular structure can be confirmed, and spectral peaks can be accurately assigned to their corresponding molecular motions. mgesjournals.com

Table 3: Hypothetical Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|---|

| N-H stretching (amine salt) | -NH₃⁺ | 3250 - 3100 | 3200 - 3050 |

| C-H stretching (aromatic) | Thiazole C-H | 3120 | 3105 |

| C-H stretching (aliphatic) | -CH₂- | 2980 - 2900 | 2960 - 2880 |

| C=N stretching | Thiazole ring | 1580 | 1575 |

| C-S stretching | Thiazole ring | 850 | 845 |

Molecular Docking Simulations for Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. als-journal.commdpi.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov For 2-(Thiazol-5-yl)ethanamine hydrochloride, docking studies could be performed against known biological targets, such as the histamine (B1213489) H3 receptor, for which related thiazole derivatives have shown activity. nih.gov

The simulation involves placing the ligand in the binding site of the receptor and calculating the binding affinity or docking score, which estimates the strength of the interaction. The results reveal key binding modes and specific intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. als-journal.com

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior Exploration

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a view of the dynamic evolution of the ligand-receptor system over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational landscape in a simulated physiological environment (e.g., solvated in water). This method is used to assess the stability of the docked pose, observe conformational changes in both the ligand and the receptor, and calculate binding free energies, providing a more accurate and dynamic understanding of the binding event.

Intermolecular Interaction Analysis

Understanding the non-covalent interactions within a crystal lattice is essential for explaining its stability and physical properties.

Hirshfeld Surface Analysis: This is a powerful method for visualizing and quantifying intermolecular interactions in a crystal structure. mdpi.comnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. mdpi.com The analysis generates 2D fingerprint plots that summarize all intermolecular contacts, providing a percentage contribution for each type of interaction. nih.gov For a crystal of this compound, significant interactions would be expected to involve hydrogen bonds from the ammonium (B1175870) group (N-H···Cl), as well as contacts involving the thiazole ring (H···H, C···H, S···H). nih.govresearchgate.net

Table 4: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interatomic Contact | Contribution (%) | Description |

|---|---|---|

| H···H | 40% | Represents van der Waals forces and is often the largest contributor. nih.gov |

| Cl···H/H···Cl | 25% | Highlights the crucial N-H···Cl and C-H···Cl hydrogen bonds. |

| N···H/H···N | 12% | Indicates hydrogen bonding involving the thiazole nitrogen. researchgate.net |

| S···H/H···S | 10% | Shows contacts involving the sulfur atom of the thiazole ring. researchgate.net |

| C···H/H···C | 8% | Represents weaker C-H···π or other van der Waals interactions. nih.gov |

| Other | 5% | Includes C···C, S···N, etc. nih.gov |

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Index: These are other advanced computational methods used to analyze intermolecular interactions. QTAIM analyzes the electron density topology to characterize the nature and strength of bonds, including non-covalent ones. nih.gov The NCI index is used to visualize and identify non-covalent interactions in real space, providing a qualitative picture of attractive and repulsive forces within the molecular system.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, offering invaluable insights into molecular structure and properties. For this compound, computational modeling, primarily employing Density Functional Theory (DFT), serves as a powerful tool to predict spectroscopic data, which can then be validated against experimental findings. This synergy between theoretical calculations and empirical data is crucial for confirming the structural integrity of the synthesized compound.

Theoretical Framework for Spectroscopic Prediction

Computational prediction of spectroscopic parameters for molecules like this compound typically involves geometry optimization of the molecule's ground state. A widely used and reliable method for this purpose is DFT, with the B3LYP functional being a popular choice due to its balance of accuracy and computational cost. The optimized geometry represents the lowest energy conformation of the molecule and is the starting point for subsequent spectroscopic calculations.

For the prediction of Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT. This approach calculates the isotropic magnetic shielding constants for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The prediction of Fourier-Transform Infrared (FT-IR) spectra involves calculating the vibrational frequencies of the molecule at its optimized geometry. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the computational method, thereby improving the agreement with experimental data.

Electronic properties, such as the Ultraviolet-Visible (UV-Vis) absorption spectrum, are predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

Validation Against Experimental Data

¹H and ¹³C NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental values to confirm the carbon-hydrogen framework of the molecule. For this compound, the protonated amine group and the protons of the ethyl chain and thiazole ring would have characteristic chemical shifts.

| Position | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) - Analog: 5-(2-Hydroxyethyl)-4-methylthiazole chemicalbook.com | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) - Analog: 2-Amino-5-methylthiazole chemicalbook.com |

|---|---|---|---|---|

| Thiazole C2-H | ~8.5-9.0 | 8.68 | ~150-155 | 168.9 |

| Thiazole C4-H | ~7.5-8.0 | - | ~120-125 | 108.8 |

| Ethyl CH₂ (adjacent to thiazole) | ~3.0-3.5 | 2.95 | ~30-35 | - |

| Ethyl CH₂ (adjacent to amine) | ~3.2-3.7 | 3.80 | ~40-45 | - |

| Amine NH₃⁺ | ~8.0-8.5 | - | - | - |

Note: Experimental data for the exact molecule is not available in the cited literature. The provided experimental values are for closely related analogs to give an approximate comparison.

FT-IR Spectroscopy

The predicted vibrational frequencies from DFT calculations can be matched with the absorption bands in an experimental FT-IR spectrum. Key functional groups in this compound, such as the N-H bonds of the ammonium group, C-H bonds of the ethyl chain and thiazole ring, and the C=N and C-S bonds of the thiazole ring, will have characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) - Analog: 2-Aminothiazole (B372263) chemicalbook.com |

|---|---|---|---|

| N-H (Ammonium) | Stretching | ~3100-3300 | 3427, 3299, 3116 (NH₂ stretch) |

| C-H (Aromatic/Thiazole) | Stretching | ~3000-3100 | 3080 |

| C-H (Aliphatic) | Stretching | ~2850-3000 | - |

| C=N (Thiazole) | Stretching | ~1600-1650 | 1628 |

| N-H (Ammonium) | Bending | ~1500-1600 | 1531 (NH₂ bend) |

| C-S (Thiazole) | Stretching | ~600-700 | 690 |

Note: Experimental data for the exact molecule is not available in the cited literature. The provided experimental values are for a closely related analog to give an approximate comparison.

UV-Vis Spectroscopy

TD-DFT calculations can predict the electronic transitions that give rise to the UV-Vis absorption spectrum. Thiazole and its derivatives typically exhibit π → π* transitions in the UV region. The predicted maximum absorption wavelength (λmax) can be compared with the experimental spectrum. For thiazole itself, the absorption maximum is around 235 nm. The ethylamine substituent on the 5-position is expected to cause a slight bathochromic (red) shift.

| Transition Type | Predicted λmax (nm) | Experimental λmax (nm) - Thiazole |

|---|---|---|

| π → π* | ~240-250 | 235 |

Note: Experimental data for the exact molecule is not available in the cited literature. The provided experimental value is for the parent thiazole ring.

The validation process involves a careful comparison of the predicted and experimental spectra. Discrepancies can often be rationalized by considering solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM), and the inherent limitations of the chosen computational level of theory. A strong correlation between the predicted and experimental data provides a high degree of confidence in the assigned structure of this compound.

Applications in Chemical Synthesis and Materials Science Research

Role as a Key Intermediate in the Synthesis of Complex Organic Scaffolds

2-(Thiazol-5-yl)ethanamine (B3029742) hydrochloride serves as a crucial starting material or intermediate in the construction of more elaborate molecular architectures, particularly in the field of medicinal chemistry. The thiazole (B1198619) moiety is a recognized pharmacophore present in numerous bioactive compounds, including antimicrobial and anticancer agents. nih.govnih.govnih.gov The ethanamine side chain provides a convenient handle for introducing the thiazole core into larger molecules through reactions like amidation, alkylation, and reductive amination.

A notable application is in the synthesis of pharmacologically active agents. For instance, derivatives of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine have been prepared and evaluated as histamine (B1213489) H3-receptor antagonists. nih.gov In these syntheses, the 2-(thiazol-5-yl)ethanamine core is fundamental to the final structure and its biological activity. nih.gov Studies have shown that the substitution pattern on the thiazole ring is critical, with the 5-yl isomer often demonstrating higher potency compared to its 4-yl counterpart in certain biological targets. nih.gov

The synthesis of these complex scaffolds often involves multi-step sequences where the thiazole derivative is introduced to build the target molecule.

Table 1: Examples of Complex Scaffolds Derived from Thiazole Intermediates

| Target Compound Class | Synthetic Utility of Thiazole Intermediate | Key Reaction Type | Reference |

|---|---|---|---|

| Histamine H3-Receptor Antagonists | Core building block providing the essential thiazole pharmacophore. | Alkylation or acylation of the ethanamine side chain. | nih.gov |

| Mirabegron Analogues | The related (2-amino-1,3-thiazol-4-yl)acetic acid is a key intermediate for the drug Mirabegron, highlighting the importance of thiazole acetic acids and amines in drug synthesis. | Amide bond formation (condensation). | google.comnewdrugapprovals.orggoogle.com |

| CDK12 Inhibitors | Derivatives of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine are developed as potent inhibitors for cancer therapy. | Multi-step synthesis to construct the pyrimidine-thiazole linkage. | nih.gov |

| Substituted Thioacetamides | Used as a precursor to create novel compounds with potential anticancer activity. | Reaction with mercapto derivatives. | nih.gov |

Utility as a Ligand in Organometallic Chemistry and Catalysis

The thiazole ring is an excellent coordinating agent for a wide range of metal ions. nih.gov This is attributed to the presence of both a "soft" sulfur atom and a "hard" nitrogen atom, allowing it to act as a versatile ligand. nih.gov The 2-(thiazol-5-yl)ethanamine molecule, with its thiazole ring and an additional nitrogen donor in the side chain, can function as a bidentate ligand, forming stable chelate complexes with transition metals.

These metal-thiazole complexes are of significant interest in catalysis. For example, organolanthanide complexes supported by thiazole-containing ligands have demonstrated catalytic activity in isoprene (B109036) polymerization. acs.org Similarly, Ruthenium(II) complexes bearing thiazol-2-ylidene ligands, derived from Vitamin B1, have been shown to be effective and recyclable catalysts for transfer hydrogenation reactions in water. rsc.org Iron(III), Palladium(II), and Copper(II) complexes with thiazole derivatives have also been developed as powerful catalysts for synthesizing other organic molecules. acs.org

The specific structure of the ligand, including the substituents on the thiazole ring, plays a critical role in determining the stability, activity, and selectivity of the resulting catalyst. acs.org The coordination of 2-(thiazol-5-yl)ethanamine to a metal center can influence the metal's electronic properties and steric environment, thereby tuning its catalytic performance.

Precursor for Functional Materials Development (e.g., organic electronics)

Thiazole-containing compounds are increasingly recognized for their potential in materials science, particularly in the field of organic electronics. researchgate.net The electron-accepting nature of the thiazole heterocycle makes it a valuable component in organic semiconductors, which are used in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net

Molecules incorporating thiazole, bithiazole, or thiazolothiazole units have been synthesized and shown to exhibit high performance in such devices. researchgate.net Furthermore, thiazole derivatives are used to construct metal-organic frameworks (MOFs) and coordination polymers with interesting luminescent and photocatalytic properties. researchgate.netconsensus.app For instance, a zinc-based MOF constructed with a thiazolo[5,4-d]thiazole (B1587360) ligand demonstrated efficient photocatalytic activity for benzylamine (B48309) coupling and could also catalyze CO2 cycloaddition reactions. consensus.app

2-(Thiazol-5-yl)ethanamine hydrochloride can serve as a foundational building block for these advanced materials. The primary amine group allows for its incorporation into larger polymeric structures or for grafting onto surfaces, while the thiazole ring provides the desired electronic and photophysical properties.

Reagent in Cross-Coupling and Other Named Reactions

The thiazole ring can participate in various C-C and C-N bond-forming reactions, which are fundamental to modern organic synthesis. Specifically, thiazole derivatives are valuable substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. For example, 2-amino-5-bromothiazole has been used in Suzuki reactions to form C-C bonds, creating more complex substituted thiazoles. nih.gov

The ethanamine side chain of 2-(thiazol-5-yl)ethanamine offers a reactive site for other named reactions. For instance, the primary amine can undergo Claisen-Schmidt condensation with aldehydes and ketones to form chalcone-like structures, which are themselves important intermediates. nih.gov It can also be acylated in Schotten-Baumann-type reactions or used in multicomponent reactions to rapidly build molecular complexity. nih.govmdpi.com

Table 2: Potential Reactions Involving the 2-(Thiazol-5-yl)ethanamine Scaffold

| Reaction Type | Reactive Site on Compound | Potential Product | Reference |